molecular formula C15H22N2O2 B7629467 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone

3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone

カタログ番号 B7629467
分子量: 262.35 g/mol
InChIキー: PKBVPFPFRXSEKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It has been found to be effective in treating NSCLC patients with the T790M mutation, which is resistant to first-generation TKIs.

作用機序

AZD-9291 selectively targets the T790M mutation in the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, which is responsible for resistance to first-generation TKIs. It irreversibly binds to the ATP-binding site of the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, inhibiting its activity and preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. It inhibits the phosphorylation of 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, which is responsible for the activation of downstream signaling pathways that promote cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

AZD-9291 has several advantages for lab experiments, including its high potency and selectivity for the T790M mutation. However, its irreversible binding to the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone can also limit its use in certain experiments, as it cannot be easily reversed or removed from the system.

将来の方向性

There are several future directions for the research and development of AZD-9291. These include exploring its efficacy in combination with other therapies, developing new formulations and delivery methods to improve its bioavailability and reduce side effects, and investigating its potential in treating other types of cancer with 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone mutations. Additionally, further research is needed to fully understand the mechanisms of resistance to AZD-9291 and develop strategies to overcome it.

合成法

The synthesis of AZD-9291 involves a multi-step process starting with the reaction of 3-aminopiperidine with 2-chloro-5-methyl-3-nitropyridine to form the intermediate 3-azaspiro[5.5]undecane-3,4-dione. This intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to form the final product, AZD-9291.

科学的研究の応用

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC with the T790M mutation. In a phase I clinical trial, AZD-9291 was found to have a response rate of 51% in NSCLC patients with the T790M mutation. It has also been found to have a favorable safety profile with fewer side effects compared to other TKIs.

特性

IUPAC Name

3-azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-11-13(16-19-12)14(18)17-9-7-15(8-10-17)5-3-2-4-6-15/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBVPFPFRXSEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。